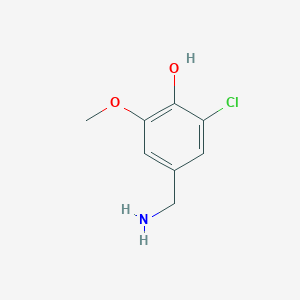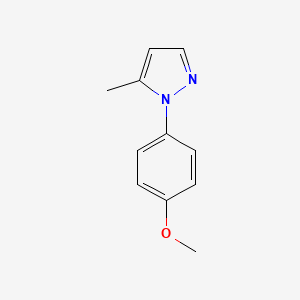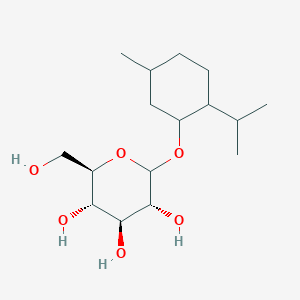
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with a hydroxymethyl group and an isopropyl-methylcyclohexyl ether group. Its unique structure lends itself to diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. One common approach is the protection of hydroxyl groups followed by selective functionalization. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like tert-butyldimethylsilyl chloride to protect the hydroxyl groups.
Formation of Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Introduction of Isopropyl-Methylcyclohexyl Ether Group: Etherification reactions using appropriate alkyl halides.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ether linkage using nucleophiles like thiols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate enzymes, alter gene expression, or interact with cell membranes.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Unique due to its specific substitution pattern.
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Lacks the methyl group on the cyclohexyl ring.
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Lacks the isopropyl group on the cyclohexyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H30O6 |
|---|---|
分子量 |
318.41 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3/t9?,10?,11?,12-,13-,14+,15-,16?/m1/s1 |
InChIキー |
GZSDZJZIZBGBON-VLUUDNJESA-N |
異性体SMILES |
CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


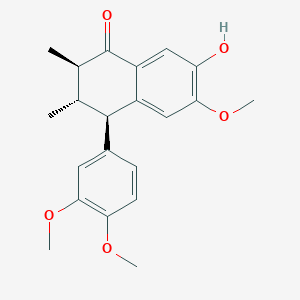
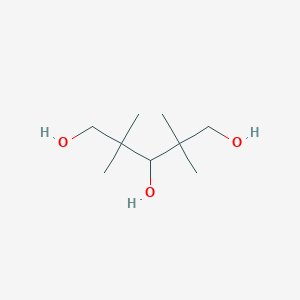
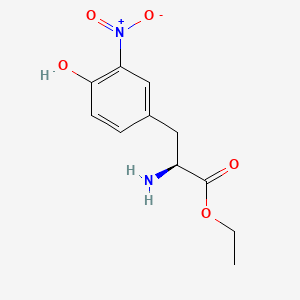
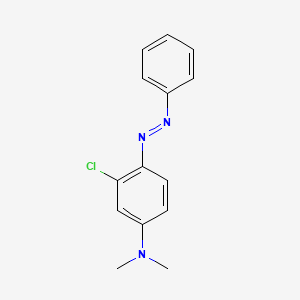
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)

![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
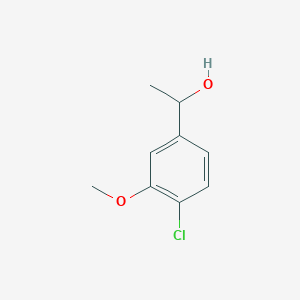
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
